N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide
Description
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[1-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]indol-4-yl]acetamide |
InChI |
InChI=1S/C23H22N4O2/c1-15(28)24-20-7-4-8-22-17(20)9-11-26(22)14-23(29)27-12-10-21-18(13-27)16-5-2-3-6-19(16)25-21/h2-9,11,25H,10,12-14H2,1H3,(H,24,28) |
InChI Key |
RCJZDXBAYVNKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide involves the following steps:
Condensation: The condensation of an appropriate indole derivative with an acetylating agent (such as acetic anhydride) yields the intermediate compound.
Hydrolysis: The intermediate undergoes hydrolysis to form the final product.
Industrial Production: While specific industrial production methods for this compound are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide: can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur at appropriate functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products: The specific products formed depend on the reaction conditions and substituents present. Detailed mechanistic studies are essential to identify major products.
Scientific Research Applications
N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide: finds applications in:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Potential bioactivity, including antiviral, anti-inflammatory, and antioxidant properties.
Medicine: Further exploration for therapeutic applications.
Industry: Its role in the development of novel materials or pharmaceuticals.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
(R)-N-(2-Phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethyl)acetamide (5m)
2-(4-Methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
N-(4-Chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide
- Structure: Integrates a thiazolidinone-thiophene dioxindole hybrid with a chlorophenylacetamide.
- Key Differences: Sulfur-containing heterocycles (thiazolidinone, thiophene) introduce redox-active properties absent in the target compound. Molecular weight: 580.06 g/mol (calculated) .
Functional Group Variations
Biological Activity
N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O2, with a molecular weight of approximately 386.4 g/mol. The compound features an indole moiety fused with a pyrido[4,3-b]indole structure, which enhances its pharmacological properties and biological activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Indole derivatives have been identified as promising candidates for antiviral agents. Studies have shown that compounds with similar structures can inhibit viral replication in various cell lines. For instance, certain indole-based compounds demonstrated significant inhibition of HSV-1 replication in Vero cells .
- Anticancer Properties : The indole scaffold is known for its anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Compounds like this one may interact with oncogenic pathways to inhibit tumor growth .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially by modulating inflammatory cytokines and pathways involved in chronic inflammation.
The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in viral replication and cancer cell proliferation. This interaction likely involves binding to receptors or enzymes critical for these biological processes .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C23H22N4O2 | Antiviral, Anticancer |
| 5-methoxyindole | C10H11NO | Antidepressant |
| 6-bromoindole | C8H6BrN | Anticancer |
This comparison highlights the unique structural features of this compound that may confer enhanced biological activities compared to simpler indole derivatives.
Case Study 1: Antiviral Efficacy
A study evaluating various indole derivatives found that certain compounds exhibited up to 91% inhibition of HSV replication at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM). This suggests the potential for this compound to serve as a lead compound for antiviral drug development .
Case Study 2: Anticancer Activity
Another investigation into indole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism underlines the potential therapeutic applications of this compound in oncology .
Q & A
Q. What are the standard synthetic protocols for N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
-
Step 1 : Construct the pyrido[4,3-b]indole core via condensation reactions using precursors like substituted indoles and pyridine derivatives. Catalysts such as sodium hydroxide and solvents like dimethylformamide (DMF) are critical for yield optimization .
-
Step 2 : Introduce the acetamide moiety via nucleophilic acyl substitution. Reagents like carbodiimides (e.g., DCC) facilitate coupling under inert atmospheres .
-
Step 3 : Purify intermediates using column chromatography or recrystallization to ensure >95% purity .
-
Key Conditions : Reaction temperatures (70–120°C), time (12–48 hours), and anhydrous environments are essential .
- Data Table : Common Reagents and Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH, DMF | DMF | 80°C | 24 | 60–75 |
| 2 | DCC, DMAP | THF | RT | 12 | 50–65 |
| 3 | Ethanol | – | RT | – | 90–95 |
Q. How is the molecular structure of this compound validated?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and integration ratios. Aromatic protons in the indole ring (δ 6.8–7.5 ppm) and carbonyl signals (δ 170–175 ppm) are diagnostic .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks. Pyridoindole core planarity and acetamide torsion angles are critical for stability .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
Q. What initial biological screening approaches are recommended?
- Methodological Answer :
- In Vitro Assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases to identify target engagement .
- ADME Profiling : Use Caco-2 cells for permeability and microsomal stability tests. LogP values >3 indicate favorable membrane penetration .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., acylations), reducing side products .
- Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl) for greener chemistry and higher atom economy .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) using software like JMP. For example, reducing reaction time from 24h to 16h via temperature elevation (100°C → 110°C) improved yield by 12% .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with stricter controls (e.g., ATP levels in kinase assays) to rule out false positives .
- Target Deconvolution : Use CRISPR-Cas9 knockout models to confirm specificity. If activity persists in EGFR-knockout cells, investigate off-target effects .
- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay data) to identify trends (e.g., IC₅₀ variability due to cell line genetic drift) .
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., in kinases). Pyridoindole π-π stacking with Phe residues and acetamide hydrogen-bonding to Lys219 are common motifs .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ, kₒff) to quantify affinity (KD values <1 µM indicate high potency) .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for rare, unstable conformations .
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility profiles?
- Analysis :
- Solvent Polarity : Discrepancies arise from using DMSO (high polarity) vs. ethanol (low polarity). The compound’s LogP (~2.5) suggests moderate hydrophobicity, requiring balanced solvent systems .
- pH-Dependent Solubility : Acetamide protonation at pH <5 increases aqueous solubility (e.g., 12 mg/mL at pH 3 vs. 2 mg/mL at pH 7.4) .
Key Notes
- Structural Uniqueness : The pyridoindole-acetamide scaffold distinguishes this compound from simpler indole derivatives, enabling selective target modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
